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Cat. No.: B1682943

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-COOH, also known as Thalidomide-O-acetic acid or Cereblon ligand 3, is a
crucial building block in the development of Proteolysis Targeting Chimeras (PROTACS). Itis a
derivative of thalidomide that incorporates a carboxylic acid functional group, allowing for its
conjugation to a linker and subsequently to a target protein ligand.[1][2][3] As a ligand for the
E3 ubiquitin ligase Cereblon (CRBN), Thalidomide-O-COOH facilitates the recruitment of the
CRBN protein to the target protein, leading to its ubiquitination and subsequent degradation by
the proteasome.[1]

The precise characterization of Thalidomide-O-COOH is paramount to ensure the quality and
efficacy of the resulting PROTACSs. This document provides detailed application notes and
protocols for the analytical characterization of Thalidomide-O-COOH using Nuclear Magnetic
Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and
Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Thalidomide-O-COOH is presented in the
table below.
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Property Value Reference

2-((2-(2,6-dioxopiperidin-3-
Chemical Name yI)-1,3-dioxoisoindolin-4- --INVALID-LINK--

yl)oxy)acetic acid

Thalidomide-O-acetic acid,
Synonyms Cereblon ligand 3, [1][2]
Thalidomide-4-hydroxyacetate

CAS Number 1061605-21-7 [1114]
Molecular Formula Ci15H12N207 [4]
Molecular Weight 332.27 g/mol [4]
Appearance White to off-white solid [1][5]
Purity (typical) >95% - 99.85% (by HPLC) [1][6]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical
characterization of synthesized Thalidomide-O-COOH.
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Workflow for Thalidomide-O-COOH Characterization
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Caption: A generalized workflow for the synthesis, purification, and analytical characterization
of Thalidomide-O-COOH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of Thalidomide-O-
COOH. Both 'H and 3C NMR are essential for confirming the presence of key functional
groups and the overall molecular structure.

Experimental Protocol: NMR Analysis
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e Sample Preparation: Dissolve 5-10 mg of Thalidomide-O-COOH in approximately 0.6 mL of
a suitable deuterated solvent, such as DMSO-de. Ensure the sample is fully dissolved.

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Acquisition:
o For *H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
o For 3C NMR, a proton-decoupled spectrum should be acquired.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak (e.g., DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

o Data Analysis:
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Assign the chemical shifts in both *H and 13C spectra to the corresponding atoms in the
molecular structure.

Expected NMR Data

The following table summarizes the expected chemical shifts for the core thalidomide structure
and the attached side chain. Note that the exact chemical shifts can vary slightly depending on
the solvent and concentration. The data for the thalidomide core is based on known spectra of
thalidomide, and the side chain shifts are predicted based on similar structures. A publication
detailing the synthesis of a tert-butyl protected version of Thalidomide-O-COOH provides a *H
NMR spectrum in DMSO-ds, which can be used as a reference for the precursor.[7]
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Assignment IH NMR (ppm, DMSO-ds) 13C NMR (ppm, DMSO-ds)
Phthalimide aromatic protons ~7.4-7.9 (m, 3H) ~120-135

Glutarimide CH ~5.1 (dd, 1H) ~50

Glutarimide CH: ~2.0-2.9 (m, 4H) ~22,~31

Glutarimide NH ~11.1 (s, 1H)

-O-CHa- ~4.9 (s, 2H) ~65

-COOH ~13.0 (br s, 1H) ~170

Phthalimide quaternary

carbons ~132,~167

Glutarimide C=0 - ~170, ~173

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Thalidomide-O-COOH. A
reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis

e Sample Preparation:

o Prepare a stock solution of Thalidomide-O-COOH in a suitable solvent such as
acetonitrile or DMSO at a concentration of 1 mg/mL.

o Dilute the stock solution with the mobile phase to a final concentration of approximately
0.1 mg/mL.

o Filter the final solution through a 0.22 um syringe filter before injection.

 Instrumentation and Conditions: The following table provides typical HPLC conditions.
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Parameter

Value

Column

C18 reverse-phase (e.g., 4.6 x 150 mm, 5 um)

Mobile Phase A

Water with 0.1% Formic Acid or 0.1%

Trifluoroacetic Acid

Mobile Phase B

Acetonitrile with 0.1% Formic Acid or 0.1%
Trifluoroacetic Acid

A suitable gradient, for example: 5% to 95% B

Gradient _

over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

Detection Wavelength

220 nm or 254 nm

Injection Volume

10 pL

e Data Analysis:

o Integrate the peaks in the chromatogram.

o Calculate the purity of the sample by determining the percentage of the main peak area

relative to the total peak area of all peaks.

Expected HPLC Data

Parameter

Expected Result

Purity

=295%

Retention Time

Dependent on the specific HPLC conditions, but

should be a single major peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and identity of Thalidomide-O-

COOH. Electrospray ionization (ESI) is a common ionization technique for this type of
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molecule.

Experimental Protocol: Mass Spectrometry Analysis

e Sample Preparation:

o Prepare a stock solution of Thalidomide-O-COOH in a suitable solvent like acetonitrile or
methanol at a concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of approximately 10 pg/mL using the initial
mobile phase composition (if using LC-MS) or a suitable solvent for direct infusion.

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is
recommended for accurate mass determination. The analysis can be performed via direct
infusion or coupled with an LC system (LC-MS).

e MS Conditions:
o lonization Mode: Electrospray lonization (ESI), typically in positive mode.

o Scan Range: A suitable m/z range to include the expected molecular ions (e.g., 100-1000
m/z).

o Data Analysis:

o If using LC-MS, extract the total ion chromatogram (TIC) and identify the peak
corresponding to Thalidomide-O-COOH.

o Obtain the mass spectrum for this peak.

o l|dentify the protonated molecular ion [M+H]* and other relevant adducts (e.g., [M+Na]*,
[M+K]*).

o Compare the observed mass with the calculated theoretical mass.

Expected Mass Spectrometry Data
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The following table summarizes the calculated exact masses for Thalidomide-O-COOH and its

common adducts.

lon Calculated Exact Mass (m/z)
[M+H]* 333.0717
[M+Na]* 355.0536
[M+K]* 371.0276

PROTAC Formation and Mechanism of Action

The proper characterization of Thalidomide-O-COOH is the first step in the generation of a
functional PROTAC. The carboxylic acid handle allows for its conjugation to a linker, which is
then attached to a ligand for a specific target protein. The resulting PROTAC acts as a
molecular bridge, bringing the target protein in proximity to the CRBN E3 ligase, leading to its

degradation.
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PROTAC Mechanism of Action
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Caption: The mechanism of action for a PROTAC utilizing a Thalidomide-based ligand to
induce target protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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